1-(Dimethylamino)-4-[3-(trifluoromethyl)phenoxy]pent-1-en-3-one
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Overview
Description
1-(Dimethylamino)-4-[3-(trifluoromethyl)phenoxy]pent-1-en-3-one is an organic compound characterized by the presence of a dimethylamino group, a trifluoromethyl group, and a phenoxy group attached to a pent-1-en-3-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethylamino)-4-[3-(trifluoromethyl)phenoxy]pent-1-en-3-one typically involves the reaction of a suitable precursor with reagents that introduce the dimethylamino and trifluoromethyl groups. One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethylating agent under visible light irradiation . Another approach involves the use of CF3SO2Na for the trifluoromethylation of secondary amines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and efficient catalysts can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(Dimethylamino)-4-[3-(trifluoromethyl)phenoxy]pent-1-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The trifluoromethyl and phenoxy groups can participate in substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(Dimethylamino)-4-[3-(trifluoromethyl)phenoxy]pent-1-en-3-one has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Dimethylamino)-4-[3-(trifluoromethyl)phenoxy]pent-1-en-3-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions . These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(methylamino)-3-[3-(trifluoromethyl)phenoxy]-2-propanol
- 3-[1-(Dimethylamino)ethyl]phenol
- 3-trifluoromethylated 1,3-butadienes
Uniqueness
1-(Dimethylamino)-4-[3-(trifluoromethyl)phenoxy]pent-1-en-3-one is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(dimethylamino)-4-[3-(trifluoromethyl)phenoxy]pent-1-en-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO2/c1-10(13(19)7-8-18(2)3)20-12-6-4-5-11(9-12)14(15,16)17/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSWXENYXJYIPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C=CN(C)C)OC1=CC=CC(=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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